molecular formula C15H16N2O4 B13712379 Diethyl 2-(4-Quinazolinyl)malonate

Diethyl 2-(4-Quinazolinyl)malonate

Cat. No.: B13712379
M. Wt: 288.30 g/mol
InChI Key: HWKRPDHUSLSVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-Quinazolinyl)malonate is a high-value chemical intermediate designed for advanced pharmaceutical and heterocyclic chemistry research. This compound strategically combines a quinazoline core, a privileged scaffold in drug discovery, with a reactive malonate ester group. The quinazoline moiety is extensively documented in scientific literature for its diverse biological activities, serving as a key structural component in compounds with demonstrated antimicrobial and anticancer properties . The diethyl malonate group acts as a versatile building block for further synthetic manipulation, enabling researchers to construct complex molecular architectures through various carbon-carbon bond-forming reactions . Its primary research application is as a precursor in the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives, which have been explored as fluoroquinolone-like inhibitors targeting bacterial gyrase and topoisomerase IV enzymes to potentially overcome bacterial resistance . This makes it a critical reagent for medicinal chemists working to develop new anti-infective agents. Furthermore, its utility extends into the exploration of other therapeutic areas, including oncology, due to the significant pharmacological potential of the quinazoline framework . Provided as a research-grade material, this product is intended for laboratory use by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

diethyl 2-quinazolin-4-ylpropanedioate

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)13-10-7-5-6-8-11(10)16-9-17-13/h5-9,12H,3-4H2,1-2H3

InChI Key

HWKRPDHUSLSVJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Carbonylation-Esterification Method

  • Catalysts: Transition metal complexes, particularly palladium and nickel complexes with bidentate phosphine ligands (e.g., dppePdCl₂, dpppPdCl₂).
  • Co-catalysts: Potassium iodide (KI) or sodium iodide (NaI).
  • Neutralizing agents: Triethylamine, tripropylamine, or tributylamine.
  • Solvents: Aromatic hydrocarbons like toluene or polar aprotic solvents such as dimethylformamide (DMF).
  • Reaction conditions: Temperature range of 70–145 °C, carbon monoxide pressure of 0.5–4 MPa, reaction time 10–72 hours.

This method achieves high conversion rates (~98%) with minimal side reactions, making it suitable for industrial-scale production.

Experimental Data Summary

Embodiment Catalyst KI (mg) Conversion (%) Selectivity (%) Productivity (%)
1 dppmPdCl₂ 20 77.8 72.0 56.0
2 dppePdCl₂ 20 57.9 41.5 24.0
3 dpppPdCl₂ 20 56.1 38.7 21.7
4 dppbPdCl₂ 20 55.6 36.0 20.0
11 dppmPdCl₂ (KI 0.3 mmol) 20 80.0 71.3 57.0
12 dmpzPdCl₂ 20 64.4 98.0 45.5
14 dptePdCl₂ 20 54.9 93.7 51.4

Note: dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane; dppm = bis(diphenylphosphino)methane; dmpz = bis(dimethylphosphino)propane; dpte = bis(diphenylphosphino)ethane.

These results demonstrate that catalyst choice and KI concentration significantly influence the conversion efficiency and selectivity of diethyl malonate synthesis.

Synthesis of this compound

The core synthetic step involves the nucleophilic substitution of diethyl ethoxymethylenemalonate (EMA) by a 4-quinazolinyl amine derivative. This reaction is typically carried out under mild conditions and can be accelerated by specific solvents and catalysts.

Nucleophilic Vinyl Substitution (S_NV) Mechanism

  • The reaction proceeds by nucleophilic attack of the quinazolinyl amine nitrogen on the polarized double bond of EMA.
  • A transient carbanion intermediate forms, followed by elimination of the ethoxy group.
  • Electron-withdrawing substituents on the quinazoline ring can reduce nucleophilicity, requiring longer reaction times or heating.

Room Temperature Liquid Phase Synthesis

Recent studies have developed a rapid and efficient method for this nucleophilic substitution at room temperature in liquid phase, avoiding the need for prolonged heating:

  • Solvent system: Alcohol-KOH mixtures (e.g., methanol-KOH).
  • Reaction time: Significantly reduced compared to conventional methods.
  • Mechanistic insight: Methanolysis of EMA leads to the formation of dimethyl 2-(hydroxymethylene)malonate potassium salt, which then reacts with 4-quinazolinyl amine to form the target compound.
  • Advantages: Energy savings, shorter synthesis time, and potentially higher yields.

Experimental Observations

  • Proton NMR analysis confirmed the formation of intermediate potassium salts during the reaction.
  • The method avoids harsh conditions and is amenable to scale-up.
  • The nucleophilicity of the quinazolinyl amine and the solvent environment critically affect reaction rates and yields.

Comparative Analysis of Preparation Methods

Preparation Step Method Description Conditions Advantages Limitations
Diethyl malonate synthesis Carbonylation of chloracetic acid ethyl ester with ethanol 70–145 °C, 0.5–4 MPa CO, 10–72 h High yield (up to 98%), industrially scalable Requires high-pressure CO, long reaction time
This compound synthesis Nucleophilic vinyl substitution of EMA with quinazolinyl amine Room temperature, alcohol-KOH solvent Rapid, energy-efficient, mild conditions Sensitive to substituent effects on amine nucleophilicity

Summary and Outlook

The preparation of this compound involves two main stages: the efficient synthesis of diethyl malonate via catalytic carbonylation-esterification and the nucleophilic substitution of EMA by quinazolinyl amines. Advances in catalyst design and reaction conditions have enabled high conversion rates and selectivity in the malonate synthesis, while room temperature liquid phase methods have improved the practicality and sustainability of the quinazolinyl malonate formation.

Future research may focus on:

  • Optimizing catalyst systems for even milder and faster reactions.
  • Exploring solvent effects to enhance nucleophilicity and yield.
  • Scaling up the room temperature synthesis for industrial applications.

This comprehensive understanding of preparation methods provides a robust foundation for the synthesis of quinazoline-based compounds with pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-Quinazolinyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydroxide

    Solvents: Ethanol, water

    Conditions: Reflux, heating

Major Products Formed

    Alkylated derivatives: Formed through alkylation reactions

    Carboxylic acids: Formed through hydrolysis

    Substituted quinazolines: Formed through decarboxylation

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including diethyl 2-(4-quinazolinyl)malonate. These compounds have been evaluated for their activity against various bacterial strains. For instance, derivatives have shown moderate to significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus1180
15Escherichia coli1275

This table summarizes the antimicrobial efficacy of selected quinazoline derivatives, demonstrating their potential in addressing bacterial resistance.

Kinase Inhibition

This compound derivatives have also been explored as inhibitors of specific kinases involved in cancer progression. For example, compounds designed with this scaffold have been identified as potent inhibitors of c-MET, a receptor tyrosine kinase implicated in various malignancies. These compounds exhibited high selectivity and significant anticancer activity against tested cell lines .

Compoundc-MET Inhibition (%)Cancer Cell Line Tested
11c85A549 (Lung Cancer)
13h90MCF-7 (Breast Cancer)

The data indicates that modifications to the quinazoline structure can enhance inhibitory activity against c-MET.

Synthesis of Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of several pharmaceutical compounds. Its ability to undergo various transformations makes it a critical building block in the development of drugs targeting neurological disorders and other diseases.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of Quinazoline Ring : The initial step involves creating the quinazoline nucleus through cyclization reactions.
  • Alkylation : The malonate moiety can be alkylated to introduce different functional groups that enhance biological activity.
  • Final Derivatization : Further modifications can be performed to optimize pharmacological properties.

Development of Antimicrobial Agents

A study published in Journal of Medicinal Chemistry reported on a series of quinazoline derivatives synthesized from this compound. The researchers evaluated these compounds for their antimicrobial activities using standard methods such as agar diffusion tests and minimum inhibitory concentration assays. The results indicated that certain derivatives displayed superior activity compared to conventional antibiotics, highlighting their potential as new therapeutic agents .

Anticancer Research

In another case study, researchers focused on the anticancer properties of this compound derivatives targeting c-MET pathways. The study demonstrated that specific modifications led to increased potency and selectivity against cancer cell lines, suggesting that these compounds could be developed into effective cancer therapies .

Mechanism of Action

The mechanism of action of Diethyl 2-(4-Quinazolinyl)malonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the quinazoline derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate derivatives are widely used in organic and pharmaceutical chemistry. Below, Diethyl 2-(4-Quinazolinyl)malonate is compared to structurally related compounds in terms of synthesis, structural features, reactivity, and applications.

Structural and Functional Group Variations

Physicochemical and Spectral Comparisons

  • Melting Points: Derivatives like Diethyl 2-((4-cyanobenzylideneamino)phenylamino)methylene)malonate (10k) melt at 172–175°C, whereas this compound’s melting point is unspecified but likely higher due to aromatic rigidity .
  • Spectroscopic Data : The quinazolinyl group in the target compound would show distinct $^{1}\text{H}$-NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to benzylidene analogs (δ 6.5–7.5 ppm for benzyl protons) .

Biological Activity

Diethyl 2-(4-quinazolinyl)malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl malonate with 4-aminobenzoic acid derivatives or quinazoline precursors. The process often includes the following steps:

  • Formation of Quinazoline Derivatives : The starting materials undergo cyclization to form quinazoline structures.
  • Esterification : The quinazoline derivative is then reacted with diethyl malonate under acidic conditions to yield the final product.

This method has been optimized in various studies, demonstrating good yields and purity of the synthesized compound .

Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its quinazoline moiety. Key pharmacological properties include:

  • Antimicrobial Activity : Studies have shown that compounds with quinazoline scaffolds possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their ability to inhibit bacterial growth, with some showing inhibition zones comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : Research indicates that quinazoline derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines, showing micromolar activity and potential as therapeutic agents .
  • Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. This mechanism is crucial for its antimicrobial activity .
  • Kinase Inhibition : In cancer models, quinazoline derivatives have been shown to inhibit various kinases (e.g., VEGFR-2), leading to reduced tumor growth and metastasis .
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, modulating signaling pathways that lead to reduced inflammation or apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • A study demonstrated that a related quinazoline derivative exhibited an IC50 value of 18.9 nM against VEGFR-2 kinase, showcasing potent inhibitory activity relevant for cancer therapy .
  • Another investigation reported that compounds derived from quinazoline structures displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 70 to 80 mg/mL .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC = 70 mg/mL
AntimicrobialEscherichia coliMIC = 75 mg/mL
AnticancerVEGFR-2 KinaseIC50 = 18.9 nM
AnticancerVarious Cancer Cell Lines~10 µM
Anti-inflammatoryPro-inflammatory CytokinesNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-(4-Quinazolinyl)malonate?

  • The compound is typically synthesized via alkylation of diethyl malonate enolates with 4-quinazolinyl halides or electrophiles. Sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) is used to deprotonate the α-hydrogens of diethyl malonate, generating a nucleophilic enolate. This enolate reacts with quinazolinyl derivatives (e.g., bromides) to form the desired product .
  • For enantioselective synthesis, asymmetric catalysis (e.g., L-proline) can be employed in Michael additions or alkylation steps to control stereochemistry .

Q. How is the structure of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming proton and carbon environments, particularly the quinazolinyl substituent and malonate ester groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Provides definitive stereochemical and bonding information for crystalline derivatives .

Q. What role does this compound play in heterocyclic synthesis?

  • The compound serves as a precursor for quinazoline-containing heterocycles. Its malonate moiety enables C–C bond formation via decarboxylative cross-coupling or cyclization reactions, facilitating access to pharmacologically relevant scaffolds (e.g., antidiabetic agents) .

Advanced Research Questions

Q. How do electronic effects of the quinazolinyl group influence alkylation or cross-coupling reactivity?

  • The electron-deficient quinazolinyl ring enhances enolate stability via conjugation with the malonate’s electron-withdrawing esters. This increases nucleophilicity at the α-carbon, favoring alkylation with electrophiles. Steric hindrance from substituents on the quinazoline may require optimization of reaction conditions (e.g., solvent polarity, temperature) .
  • In cross-coupling reactions (e.g., Buchwald-Hartwig), the nitrogen-rich quinazoline can act as a directing group, influencing regioselectivity .

Q. What challenges arise during hydrolysis of this compound to its malonic acid?

  • Hydrolysis under basic conditions (e.g., NaOH) often leads to decarboxylation, yielding 2-(4-quinazolinyl)acetic acid instead of the malonic acid. Acidic conditions (e.g., HBr/AcOH) may also degrade the quinazoline ring. Alternative strategies, such as enzymatic hydrolysis or protective group chemistry, are under investigation .

Q. How can reaction conditions be optimized to minimize side products during alkylation?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize enolates and enhance reactivity.
  • Base Choice : Bulky bases (e.g., LDA) improve regioselectivity by minimizing over-alkylation.
  • Temperature Control : Low temperatures (−78°C to 0°C) suppress undesired side reactions like ester hydrolysis .

Q. What analytical techniques resolve complex mixtures in this compound derivatives?

  • Chromatography : Reverse-phase HPLC or flash chromatography separates regioisomers or diastereomers.
  • Dynamic NMR : Detects rotamers or conformational changes in solution.
  • Electron Paramagnetic Resonance (EPR) : Studies radical intermediates in photochemical reactions .

Q. What strategies mitigate neurotoxicity risks associated with handling this compound?

  • Protective Agents : Co-administration of antioxidants (e.g., N-acetylcysteine) or monoamine oxidase inhibitors reduces oxidative stress in neuronal models.
  • Substitution of Toxic Moieties : Replacing the malonate ester with less reactive groups (e.g., amides) minimizes metabolic activation to neurotoxic intermediates .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of this compound under basic conditions—how to reconcile?

  • Discrepancies arise from varying reaction scales and base concentrations. For example, 10% KOH in Et2_2O fails to hydrolyze the ester, while concentrated NaOH in ethanol induces decomposition. Systematic studies using kinetic profiling (e.g., in situ IR spectroscopy) are recommended to map stability boundaries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.